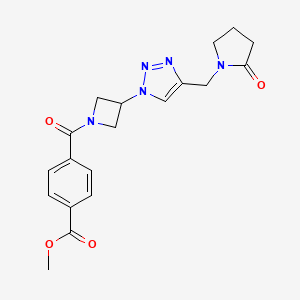

methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

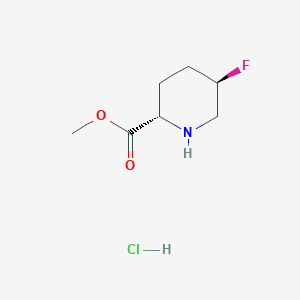

Methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conformational Preferences and Ring Contractions

The incorporation of specific groups at the α carbon of proline analogs and the effects of ring contractions, such as from a pyrrolidine to an azetidine ring, significantly influence the conformational preferences of these compounds. The transition to a four-membered azetidine ring reduces conformational flexibility and induces a quasi-planar geometry, affecting the molecule's conformational dynamics and potential interactions in biological systems (Revilla-López et al., 2012).

Crystal Structure and Molecular Arrangements

The synthesis and crystallographic analysis of a related compound revealed insights into its molecular structure, including the presence of disorder in the methoxycarbonyl group and the orientation of aryltriazenyl groups. This analysis provides a foundation for understanding the structural characteristics and potential reactivity of similar compounds (Moser et al., 2005).

Synthesis and Reactivity

Generation of Nonstabilized Azomethine Ylides

The heating of α-amino acids with various carbonyl compounds leads to the generation of nonstabilized azomethine ylides, which can be trapped by different dipolarophiles to produce a range of cyclic compounds. This method highlights a synthetic pathway that could be applicable to the synthesis of related structures (Tsuge et al., 1987).

Reactivity with Methylazide and Formation of Pyrrolidines

The reaction of methylazide with alkenes bearing electron-withdrawing substituents leads to 1,2,3-triazolines, which upon thermolysis can give rise to pyrrolidines through cycloreversion and nitrogen extrusion. This process indicates the potential reactivity of similar structures in the formation of cyclic compounds (Hetet et al., 2010).

Application in Drug Development

HIV Entry Inhibitors

The mechanism of action of certain allosteric noncompetitive inhibitors of the CCR5 receptor, which are potent antiviral agents for HIV-1, provides a framework for understanding how structural modifications could enhance or alter biological activity. The unique divergence of blockade of function and binding observed with some antagonists highlights the complexity of receptor interactions and the potential for targeted drug development (Watson et al., 2005).

Propriétés

IUPAC Name |

methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-28-19(27)14-6-4-13(5-7-14)18(26)23-11-16(12-23)24-10-15(20-21-24)9-22-8-2-3-17(22)25/h4-7,10,16H,2-3,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHESNKUGXSZDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2407407.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)